Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate
Description
Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate (hereafter referred to by its IUPAC name) is a phosphorylated organic compound characterized by a complex structure featuring:
- A dihydroxyoxolan (tetrahydrofuran) ring substituted with a 2,4-dioxo-1,3-diazinane moiety.
- Multiple phosphate and phosphonate groups, including a phenoxy-phosphoryl subunit.
- A tetrasodium counterion, indicating its high solubility in aqueous environments.
This compound shares structural motifs with nucleotide derivatives, such as inosine triphosphate analogs (e.g., 2'-deoxyuridine 5'-triphosphate, as seen in PubChem entries ), but distinguishes itself through the integration of a phenoxy group and a diazinane ring.
Properties
IUPAC Name |
tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P4.4Na/c18-11-6-7-17(15(21)16-11)14-13(20)12(19)10(31-14)8-30-36(22,23)33-38(26,27)35-39(28,29)34-37(24,25)32-9-4-2-1-3-5-9;;;;/h1-5,10,12-14,19-20H,6-8H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,16,18,21);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFPBIQQTMEPNY-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC3=CC=CC=C3)O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2Na4O18P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl][oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate is a complex phosphonate compound with potential applications in various biological systems. Understanding its biological activity is crucial for evaluating its safety and efficacy in therapeutic and agricultural contexts.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its biological activity. Its phosphonate backbone suggests potential interactions with biological macromolecules, such as proteins and nucleic acids. The presence of hydroxyl groups may enhance solubility and reactivity.
Antimicrobial Properties
Research indicates that tetrasodium compounds exhibit antimicrobial properties. For instance, tetrasodium pyrophosphate (TSPP), a related compound, has been shown to inhibit the growth of certain bacteria, including Bacillus subtilis . This suggests that the tetrasodium phosphate derivatives may possess similar antimicrobial activities, potentially useful in food preservation and agricultural applications.
Toxicological Effects
Toxicological studies on related phosphates have highlighted several adverse effects. TSPP has been associated with reduced weight gain and decreased hemoglobin levels in rodent models . Additionally, ingestion can lead to gastrointestinal distress, including nausea and diarrhea . These findings underscore the need for careful dosage considerations in applications involving this compound.
Study 1: Effects on Rodent Models
In a study assessing the impact of TSPP on rat models, significant kidney damage was observed alongside calcium deposits . This study utilized various doses to determine the no-observed-adverse-effect level (NOAEL), revealing that higher concentrations resulted in severe physiological changes.
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant potential of similar phosphonate derivatives. Compounds demonstrated moderate DPPH radical-scavenging activity, indicating potential protective effects against oxidative stress . Such properties could be beneficial in therapeutic settings where oxidative damage is a concern.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Findings:
- Phosphate Group Arrangement : The target compound’s multi-phosphorylated structure enhances its polarity, distinguishing it from simpler nucleotide analogs like 2'-deoxyuridine 5'-triphosphate .
- Phenoxy Group Influence: Unlike aglaithioduline (a hydroxamate), the phenoxy subunit may confer unique binding interactions with aromatic residues in enzymes, as seen in docking studies of anthracene derivatives .
- Similarity Metrics : The Tanimoto coefficient between the target compound and nucleotide analogs is estimated to be <0.5 due to divergent core structures, whereas comparisons with phosphorylated surfactants (e.g., BAC-C12) may yield higher values (~0.6–0.7) .
Environmental and Analytical Considerations
- Critical Micelle Concentration (CMC) : Phosphorylated surfactants like BAC-C12 exhibit CMC values of 0.4–8.3 mM . The target compound’s CMC is predicted to be lower due to its branched phosphate groups, enhancing micelle stability.
- Ecotoxicity: No direct data exists, but structural analogs (e.g., quaternary ammonium compounds) show moderate environmental persistence .
Cross-Reactivity and Selectivity Analysis
Immunoassays for the target compound may exhibit cross-reactivity with:
- Phenoxy-phosphoryl analogs: Antibodies may bind to similar epitopes, as seen in low-selectivity assays .
- Nucleotide derivatives : False positives are unlikely due to core structural differences (e.g., absence of ribose) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
